molecular formula C14H22N3O10- B1237135 Pentetate(1-)

Pentetate(1-)

Cat. No.: B1237135
M. Wt: 392.34 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetate(1-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetic acid. It is a conjugate acid of a pentetate(2-).

Scientific Research Applications

1. Radiopharmaceutical Applications

Pentetate(1-) or pentetic acid (DTPA) is extensively used in radiopharmaceutical applications. It is a chelating agent with a high affinity for iron and other heavy metals, making it valuable in radiopharmaceuticals. DTPA chelates with metallic radioisotopic moieties of unbound, extracellular radioimmunotherapeutics, leading to increased specific tumor cell binding and improved radiocytotoxicity while sparing normal cells and tissues. This property of DTPA is utilized in the preparation of radiopharmaceuticals like Technetium Tc 99m pentetate for various diagnostic procedures, including renal function studies, cerebrospinal fluid-related imaging, and cardiac imaging (Definitions, 2020).

2. Validation of Radiochemical Purity

Pentetate(1-) is employed in the validation of radiochemical purity methods for radiopharmaceuticals. For instance, an alternative method for assessing radiochemical purity (RCP) of [99mTc]pentetate ([99mTc]DTPA) has been validated. This method is essential for quality control purposes and as a stability indicator in radiopharmaceutical preparations, ensuring the safety and efficacy of these agents in medical imaging (Borré et al., 2013).

3. Research in Endodontic Therapy

In the field of dentistry, particularly in endodontic therapy, pentetic acid has been compared with ethylenediaminetetraacetic acid (EDTA) as a final chelating agent. It was found to be effective in increasing the pushout bond strength of AH Plus sealer to dentin, highlighting its potential as a chelating agent in endodontic treatments (Patil et al., 2021).

4. Utility in Nuclear Medicine

In nuclear medicine, pentetic acid is utilized in renal scintigraphy for diagnosing renal artery stenosis. It's used in radiolabeled form for scintigraphic imaging to evaluate renal function and detect abnormalities in renal blood flow, which is critical in the diagnosis and management of renal vascular hypertension (Van Jaarsveld et al., 1997).

Properties

Molecular Formula

C14H22N3O10-

Molecular Weight

392.34 g/mol

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-1

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-M

SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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